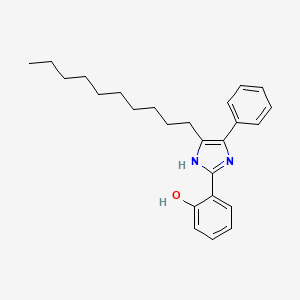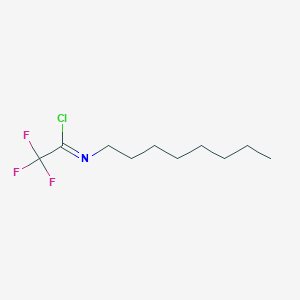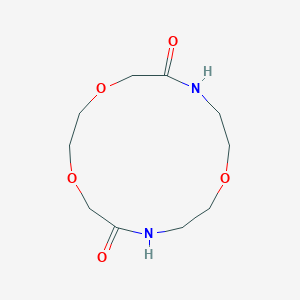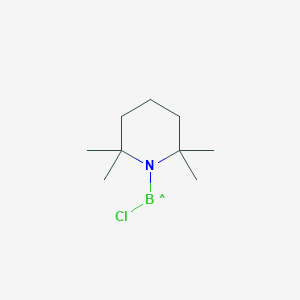![molecular formula C16H13BrN4O2S B14269170 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid CAS No. 133561-50-9](/img/structure/B14269170.png)
2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid typically involves a multi-step process. One common method includes the diazotization of 6-bromo-1,3-benzothiazol-2-amine followed by coupling with 5-(dimethylamino)benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: New compounds with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, and the bromine atom can form bonds with various nucleophiles. These interactions can affect biological pathways and processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 2-[(E)-(6-Fluoro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 2-[(E)-(6-Iodo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
Uniqueness
The presence of the bromine atom in 2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. This can influence its behavior in chemical reactions and its applications in various fields.
Eigenschaften
CAS-Nummer |
133561-50-9 |
|---|---|
Molekularformel |
C16H13BrN4O2S |
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C16H13BrN4O2S/c1-21(2)10-4-6-12(11(8-10)15(22)23)19-20-16-18-13-5-3-9(17)7-14(13)24-16/h3-8H,1-2H3,(H,22,23) |
InChI-Schlüssel |
SDUDXYQNCOHBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






phosphane](/img/structure/B14269108.png)




![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)



